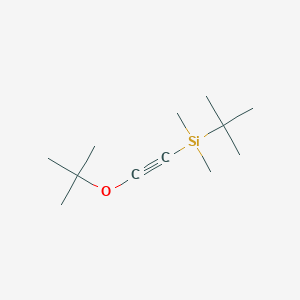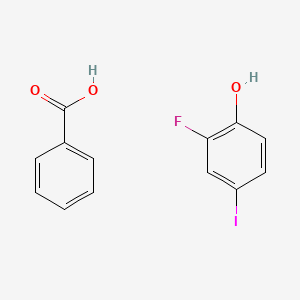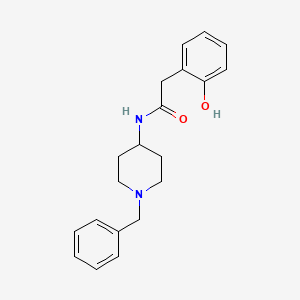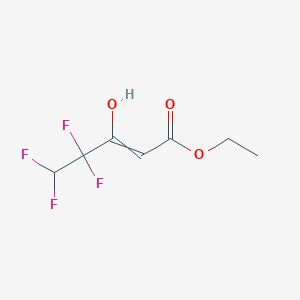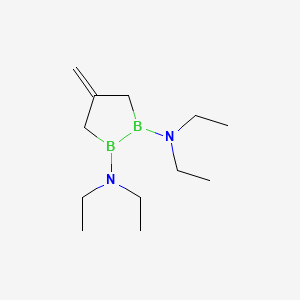
Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene is a complex organic compound with the molecular formula C18H9Br3S3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene typically involves the bromination of thiophene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and a ligand like tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and catalysts. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the bromination and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Acetate (Pd(OAc)2): Catalyst for coupling reactions.
Tricyclohexylphosphine Tetrafluoroborate (PCy3·HBF4): Ligand for palladium-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism by which 2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene exerts its effects is primarily related to its electronic properties. The bromothiophene groups facilitate electron delocalization and conjugation, which are crucial for its function in organic electronics. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials in which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another brominated thiophene derivative used in organic electronics.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: A compound with similar electronic properties and applications.
Uniqueness
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene is unique due to its specific arrangement of bromothiophene groups, which provides distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring precise control over electronic characteristics .
Eigenschaften
CAS-Nummer |
161299-90-7 |
|---|---|
Molekularformel |
C18H9Br3S3 |
Molekulargewicht |
561.2 g/mol |
IUPAC-Name |
2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene |
InChI |
InChI=1S/C18H9Br3S3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H |
InChI-Schlüssel |
WAMNMWZTMRFWCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
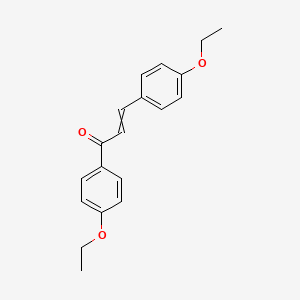
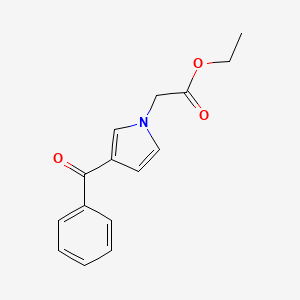
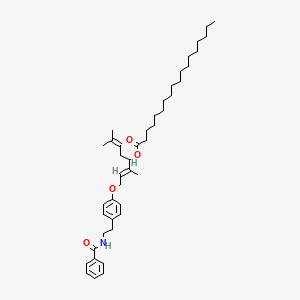
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
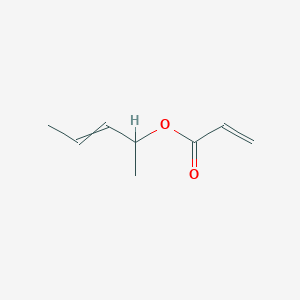
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
